molecular formula C10H11ClO2S B2367774 Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate CAS No. 34722-42-4

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate

Cat. No.: B2367774
CAS No.: 34722-42-4
M. Wt: 230.71
InChI Key: SOZGVMJZDNRJJE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is an organic compound with the molecular formula C10H11ClO2S It is characterized by the presence of a methyl ester group, a chlorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate typically involves the reaction of 4-chlorobenzyl mercaptan with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.

    Reduction: Lithium aluminum hydride; solventdiethyl ether; temperature0°C to room temperature.

    Substitution: Sodium methoxide, potassium tert-butoxide; solventdimethyl sulfoxide; temperatureroom temperature to reflux.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-bromophenyl)methylsulfanyl]acetate
  • Methyl 2-[(4-fluorophenyl)methylsulfanyl]acetate
  • Methyl 2-[(4-methylphenyl)methylsulfanyl]acetate

Uniqueness

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorophenyl group may confer specific interactions with biological targets, leading to unique pharmacological properties.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGVMJZDNRJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34722-42-4
Record name METHYL 2-(4-CHLOROBENZYLTHIO)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous acetone (100 ml), potassium carbonate (21 g), p-chlorobenzylmercaptan (19.5 ml), methyl chloroacetate (13.2 ml) and potassium iodide (0.1 g) are mixed in the cold. The mixture thus obtained is stirred and heated under reflux for 7 hours. It is cooled, the precipitate (K2CO3) is filtered off, the acetone is evaporated from the filtrate and the residue is taken up with ether. The ether solution is washed with 4 N NaOH and then with water until the wash waters have a neutral pH. The ether solution is then dried over MgSO4, the ether is evaporated and 34.5 g (100% yield) of methyl p-chlorobenzylmercapto-acetate are collected in the form of a chromatographically pure oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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